3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one
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Overview
Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one is a complex organic compound that features a unique combination of benzodioxepin and chromenone structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxepin moiety, followed by the introduction of the chromenone structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
Uniqueness
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propyl-4H-chromen-4-one is unique due to its specific combination of benzodioxepin and chromenone structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-6-propylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-3-5-15-10-16-20(12-19(15)24-2)27-13-17(22(16)23)14-6-7-18-21(11-14)26-9-4-8-25-18/h6-7,10-13H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEOMPWZQNSVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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